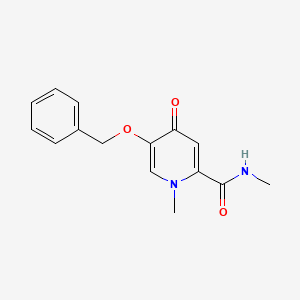
5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide, identified by its CAS number 1040659-13-9, is a compound belonging to the dihydropyridine class, which is known for its diverse pharmacological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C16H18N2O3, with a molecular weight of approximately 302.33 g/mol. The compound features a dihydropyridine ring with a carbonyl group at position 4 and a benzyloxy substituent at position 5.
The primary mechanism of action for this compound is its interaction with calcium channels in cardiac and vascular smooth muscle cells. Dihydropyridines are well-known calcium channel blockers (CCBs), which inhibit the influx of calcium ions through L-type calcium channels. This action leads to vasodilation and decreased myocardial contractility, making these compounds useful in treating cardiovascular diseases such as hypertension and angina pectoris .
Cardiovascular Effects
Research indicates that compounds within the dihydropyridine class exhibit significant cardiovascular effects. They are primarily used in the management of hypertension due to their ability to relax vascular smooth muscle. The specific compound has shown promise in preclinical studies as a potential antihypertensive agent.
Neuroprotective Properties
Recent studies have explored the neuroprotective properties of similar dihydropyridine derivatives. For instance, a related compound demonstrated protective effects against N-methyl-D-aspartate (NMDA)-induced cytotoxicity in neuronal cells. This suggests that derivatives like this compound could also possess neuroprotective capabilities, potentially benefiting conditions such as stroke or neurodegenerative diseases .
Antioxidant Activity
Dihydropyridine derivatives have been investigated for their antioxidant properties. The presence of functional groups in this compound may contribute to its ability to scavenge free radicals and mitigate oxidative stress, further supporting its therapeutic potential in various diseases linked to oxidative damage.
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of dihydropyridine derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant vasodilatory effects in isolated rat aorta models. |
| Study B | Showed neuroprotective effects against NMDA-induced neuronal death in vitro. |
| Study C | Exhibited antioxidant activity comparable to established antioxidant agents. |
Case Study: Neuroprotective Effects
In a study focusing on the neuroprotective effects of related compounds, it was found that specific derivatives could significantly reduce neuronal death induced by excitotoxic agents like NMDA. These findings indicate that modifications to the dihydropyridine structure can enhance neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
科学的研究の応用
5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a dihydropyridine derivative with potential in scientific research and medicinal chemistry due to its diverse biological activities and therapeutic applications. It has a molecular weight of 272.30 g/mol and is identified by the CAS number 1040659-13-9 .
General Properties and Characteristics
While specific values such as density and melting point are not readily available for this compound, key chemical properties include a dihydropyridine ring with a carbonyl group at position 4 and a benzyloxy substituent at position 5, with amide functionality at position 2.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may vary based on available reagents and desired purity levels, with reaction conditions such as temperature, solvent choice, and reaction time being critical for optimizing yields and selectivity.
Potential Applications
this compound can undergo several chemical reactions, making it a versatile intermediate in organic synthesis. The mechanism of action for compounds like it is primarily related to their interaction with calcium channels in cardiac and vascular smooth muscle cells. Pharmacological studies often quantify these effects through IC50 values and other metrics that assess efficacy and potency.
特性
IUPAC Name |
N,1-dimethyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-15(19)12-8-13(18)14(9-17(12)2)20-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVSXXSVWGIBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=O)C(=CN1C)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














